molecular formula C23H24NO2S+ B10897145 5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium

5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium

Cat. No.: B10897145
M. Wt: 378.5 g/mol
InChI Key: GILPFMXCNLJKBL-UHFFFAOYSA-N
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Description

5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium is a complex organic compound with a unique structure that includes a pyridinium core, a methoxyphenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with 2-bromoethyl methyl ketone to form an intermediate, which is then reacted with 2-methylpyridine and 2-oxo-2-phenylethyl bromide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The pyridinium core can be reduced to a pyridine derivative.

    Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted phenylethyl derivatives .

Scientific Research Applications

5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylthiol derivatives: Compounds with similar methoxyphenyl groups.

    Pyridinium derivatives: Compounds with a pyridinium core structure.

    Phenylethyl derivatives: Compounds with phenylethyl groups.

Uniqueness

5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24NO2S+

Molecular Weight

378.5 g/mol

IUPAC Name

2-[5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridin-1-ium-1-yl]-1-phenylethanone

InChI

InChI=1S/C23H24NO2S/c1-18-8-9-19(14-15-27-22-12-10-21(26-2)11-13-22)16-24(18)17-23(25)20-6-4-3-5-7-20/h3-13,16H,14-15,17H2,1-2H3/q+1

InChI Key

GILPFMXCNLJKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)CCSC2=CC=C(C=C2)OC)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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